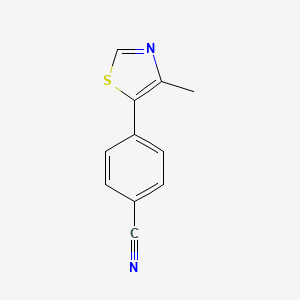![molecular formula C23H20N4O4 B2481137 2-(2-{2-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamido)benzoate de méthyle CAS No. 1261003-09-1](/img/structure/B2481137.png)
2-(2-{2-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
La partie 1,2,3-triazole du composé est une structure polyvalente qui a été explorée dans le développement de médicaments. Les chercheurs ont synthétisé divers dérivés basés sur ce motif, dont certains présentent des activités pharmacologiques prometteuses. En particulier, le cycle pyrazole, présent dans ce composé, est un pharmacophore crucial. Les médicaments contenant du pyrazole ont été utilisés comme agents anti-inflammatoires, analgésiques, vasodilatateurs et antidépresseurs. De plus, ils présentent un potentiel dans le traitement du cancer, la gestion de l'obésité et la cytoprotection .
Chimie hétérocyclique
Le nouvel hétérocycle synthétisé, formé par la réaction du composé titre, présente des caractéristiques structurales intéressantes. Sa coplanarité efficace des groupes méthyltriazolyl, pyrazolyl, méthanehydrazonoyl et phényl contribue à sa stabilité et à sa réactivité potentielle. La diffraction des rayons X et les analyses spectrales confirment sa structure .
Synthèse organique
La synthèse du composé implique la réaction de la 3-(1-(4-méthoxyphényl)-5-méthyl-1H-1,2,3-triazol-4-yl)-1-phényl-1H-pyrazole-4-carbaldéhyde avec la (2,4,6-trichlorophényl)hydrazine. L'hétérocycle résultant est obtenu avec un rendement de 95 % après purification. Cette voie de synthèse met en évidence l'importance des hydrazones en chimie organique .
Transposition de Fries
Bien que ne soit pas directement lié à ce composé, la transposition de Fries du benzoate de 4-méthoxyphényle catalysée par la zircone sulfatée est un sujet intéressant. Elle implique la migration d'un groupe aryle de l'ester vers le cycle benzénique, conduisant à la formation d'un nouveau composé .
Science des matériaux
L'étude des propriétés physiques du composé, telles que la solubilité, le point de fusion et la structure cristalline, pourrait être pertinente pour les applications en science des matériaux. Des études cristallographiques peuvent révéler son arrangement d'emballage et ses interactions intermoléculaires .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-9-11-16(12-10-15)21-25-22(31-26-21)19-8-5-13-27(19)14-20(28)24-18-7-4-3-6-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBKDFFCXSPDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)


![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)



![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)
![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

